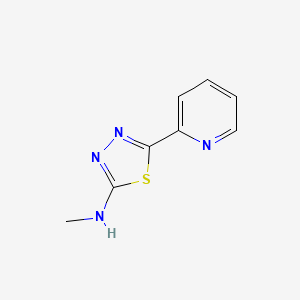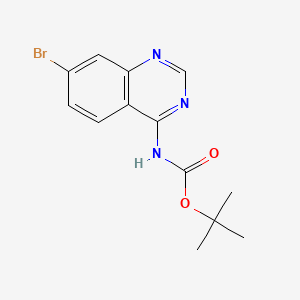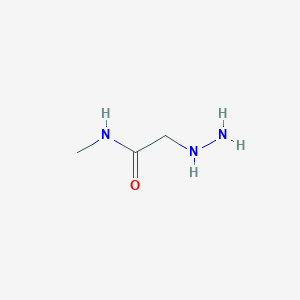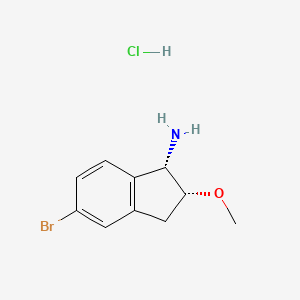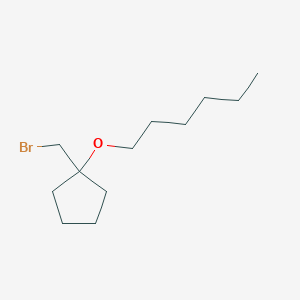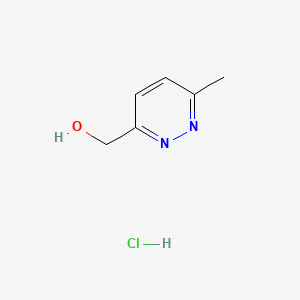
(6-Methylpyridazin-3-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridazin-3-yl)methanol hydrochloride typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. The process begins with the preparation of ethyl 6-methylpyridazine-3-carboxylate, which is then reduced using sodium borohydride in a mixture of methanol and tetrahydrofuran at 0°C . The resulting (6-Methylpyridazin-3-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reduction and acidification techniques as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
(6-Methylpyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methyl group and the hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methylpyridazin-3-carboxylic acid.
Reduction: 6-Methylpyridazin-3-ylmethane.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
(6-Methylpyridazin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Methylpyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
相似化合物的比较
Similar Compounds
(6-Methylpyridin-3-yl)methanol: A similar compound with a pyridine ring instead of a pyridazine ring.
(6-Chloropyridin-3-yl)methanol: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(6-Methylpyridazin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C6H9ClN2O |
|---|---|
分子量 |
160.60 g/mol |
IUPAC 名称 |
(6-methylpyridazin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-5-2-3-6(4-9)8-7-5;/h2-3,9H,4H2,1H3;1H |
InChI 键 |
LOTBYGDAZIEKJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




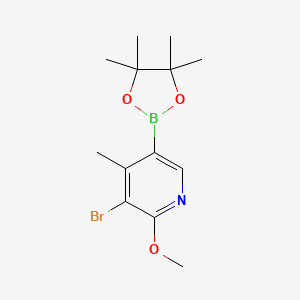
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
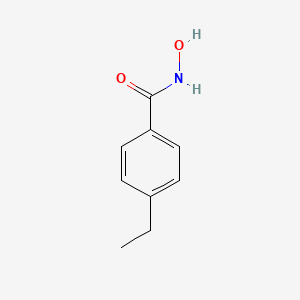
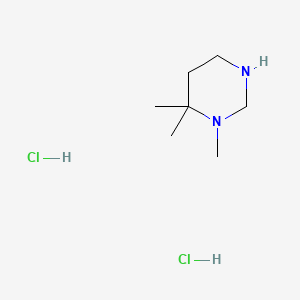
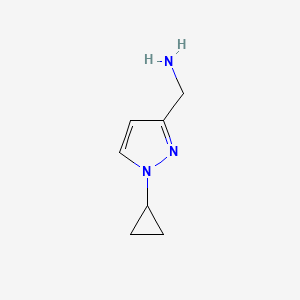
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
